ethyl 3,6-dichloro-1-benzothiophene-2-carboxylate
Overview
Description
Ethyl 3,6-dichloro-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C₁₁H₈Cl₂O₂S and a molecular weight of 275.15 g/mol It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom in its ring structure
Preparation Methods
The synthesis of ethyl 3,6-dichloro-1-benzothiophene-2-carboxylate typically involves the reaction of 3,6-dichloro-1-benzothiophene-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride . The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Ethyl 3,6-dichloro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzothiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts or bases to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3,6-dichloro-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing benzothiophene moieties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism of action of ethyl 3,6-dichloro-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved are subject to ongoing research and may vary depending on the specific biological context.
Comparison with Similar Compounds
Ethyl 3,6-dichloro-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives, such as:
3,6-dichloro-1-benzothiophene-2-carboxylic acid: The parent acid from which the ester is derived.
3-amino-1-benzothiophene-2-carbonitrile:
Properties
IUPAC Name |
ethyl 3,6-dichloro-1-benzothiophene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2O2S/c1-2-15-11(14)10-9(13)7-4-3-6(12)5-8(7)16-10/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYNRDSMTYQVDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401234569 | |
Record name | Ethyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401234569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21211-19-8 | |
Record name | Ethyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21211-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401234569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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